REACTION_CXSMILES
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Br[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[Na+].[Na+].[CH3:18][O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1B(O)O.[Cl-].[Na+].C(OCC)(=O)C>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[CH3:18][O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3,5.6.7,9.10.11.12.13|
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Name
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Quantity
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1.99 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=O)OC)C=CC1
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Name
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Quantity
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5 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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110 mg
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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1.46 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)B(O)O
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Name
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Quantity
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1 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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sodium chloride ethyl acetate
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Quantity
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15 mL
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Type
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reactant
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Smiles
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[Cl-].[Na+].C(C)(=O)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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fitted with a reflux condenser
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for two days
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Duration
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2 d
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Type
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CUSTOM
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Details
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The organic materials were separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CONCENTRATION
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Details
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then concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography (SiO2, gradient hexane to 8:1 hexane/ethyl acetate) which
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Name
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Type
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product
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Smiles
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COC1=C(C=CC=C1)C=1C=C(C(=O)OC)C=CC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |